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Application Notes and Protocols for Lipid
Staining in Cells
Solvent Red 26: Context and Alternatives
Solvent Red 26, also known as Oil Red EGN or C.I. 26120, is a synthetic, purplish-red azo

dye.[1][2] It is characterized by its solubility in oils and insolubility in water.[1][2] Its primary

application is as a standard fuel dye in the United States, used to distinguish between different

types of fuels for taxation and regulatory purposes.[1][2]

While Solvent Red 26 is a lipophilic (oil-loving) dye, established and standardized protocols for

its use in biological lipid staining of cells are not readily available in scientific literature. The

predominant and well-documented dye for this purpose, which is also a red, oil-soluble stain, is

Oil Red O. Therefore, this document provides a detailed protocol for Oil Red O, a widely

accepted method for the visualization and quantification of neutral lipids in cultured cells.

For researchers interested in fluorescent lipid staining, Nile Red is another excellent and

commonly used alternative that offers high sensitivity.[3]
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Lipid droplets are cellular organelles responsible for storing neutral lipids, such as

triacylglycerols and cholesterol esters.[4] Their accumulation is a key indicator in various

metabolic studies and is associated with conditions like steatosis, atherosclerosis, and other

metabolic diseases.[4] Oil Red O is a lysochrome (fat-soluble dye) used for the histological

visualization of neutral lipids in frozen sections and cultured cells.[5][6] The principle of the

staining method is based on the greater solubility of the dye in the lipids than in the solvent in

which it is dissolved.[7] This protocol details the steps for staining, imaging, and quantifying

lipid accumulation in cultured cells using Oil Red O.

Sample Types

This protocol is suitable for various cultured adherent cells, including but not limited to:

Adipocytes

Hepatocytes

Macrophages[4]

Experimental Protocol: Oil Red O Staining of
Cultured Cells
This protocol is adapted from standard procedures for staining lipids in cultured cells.[4][5][8]

Materials

Cultured cells in a multi-well plate (e.g., 6-well, 24-well, or 96-well)

Phosphate-Buffered Saline (PBS)

10% Formalin (in PBS)

Oil Red O powder (Sigma-Aldrich, Cat# O-0625 or equivalent)

100% Isopropanol

60% Isopropanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K580.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K580.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.researchgate.net/publication/364291549_Procedures_for_the_staining_of_lipid_droplets_with_Oil_Red_O_v1
https://ihcworld.com/2024/01/26/oil-red-o-staining-protocol-2/
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K580.pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K580.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/259/600/mak194bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hematoxylin solution (optional, for counterstaining nuclei)

Distilled water (dH₂O)

Light microscope

Reagent Preparation

Oil Red O Stock Solution (0.35% w/v):

Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol.[5]

Stir overnight or for several hours to ensure it is fully dissolved.[5]

Filter the solution using a 0.2 µm syringe filter.[5]

The stock solution is stable for up to one year when stored at room temperature.[8]

Oil Red O Working Solution:

To prepare the working solution, mix 3 parts of the Oil Red O Stock Solution with 2 parts of

distilled water (a 3:2 ratio).[4][8] For example, mix 6 mL of stock solution with 4 mL of

dH₂O.

Allow the working solution to sit at room temperature for 10-20 minutes.[5][8]

Filter the solution through a 0.2 µm syringe filter immediately before use to remove any

precipitate.[4][9]

The working solution should be prepared fresh and is stable for about 2 hours.[4][8]

Staining Procedure

Cell Fixation:

Remove the cell culture medium from the wells.

Gently wash the cells twice with PBS.[4][8]
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Add 10% formalin to each well to cover the cells and incubate for 30-60 minutes at room

temperature.[4][8]

Washing and Dehydration:

Carefully remove the formalin.

Wash the cells twice with distilled water.[8]

Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.[4][8]

Oil Red O Staining:

Remove the 60% isopropanol.

Add the freshly prepared and filtered Oil Red O working solution to completely cover the

cell monolayer.

Incubate for 10-20 minutes at room temperature.[4][8]

Washing and Visualization:

Remove the Oil Red O working solution.

Wash the cells 2-5 times with distilled water until the excess stain is no longer visible.[4][8]

The lipid droplets should appear as red-orange structures within the cytoplasm.

Keep the cells covered with water or PBS to prevent drying while viewing under a light

microscope.[8]

Counterstaining (Optional):

To visualize the nuclei, add Hematoxylin solution to the cells and incubate for 1 minute.[4]

[8]

Remove the Hematoxylin and wash the cells 2-5 times with distilled water.[4][8]

The nuclei will appear blue.[8]
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Quantitative Analysis of Stained Lipids

The amount of lipid accumulation can be quantified by extracting the Oil Red O dye from the

stained cells and measuring its absorbance.

Dye Elution:

After the final wash step in the staining procedure, remove all water and allow the plate to

dry completely.[5]

Add 100% isopropanol to each well (e.g., 1 mL for a 24-well plate) to elute the dye from

the lipid droplets.[5]

Incubate for 10 minutes with gentle shaking to ensure all the dye is dissolved.[5]

Absorbance Measurement:

Transfer the isopropanol-dye solution to a 1.5 mL microcentrifuge tube.

Pipette the solution up and down to ensure it is homogenous.[5]

Transfer the solution to a 96-well plate for spectrophotometric reading.

Measure the absorbance (Optical Density, OD) at a wavelength between 490-520 nm.[4]

[5] Use 100% isopropanol as a blank.

Data Presentation
The following table summarizes key quantitative parameters for the Oil Red O staining protocol.
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Parameter Value Unit Notes Reference

Reagent

Preparation

Oil Red O Stock

Concentration
0.35 - 0.5

% (w/v) in 100%

Isopropanol

Prepared by

dissolving 0.35-

0.5g in 100 mL

isopropanol.

[5][9]

Working Solution

Ratio

(Stock:dH₂O)

3:2 ratio

e.g., 6 mL stock

solution to 4 mL

dH₂O.

[4][8]

Staining

Procedure

Fixation Time

(10% Formalin)
30 - 60 minutes

Ensures

preservation of

cell morphology.

[4][8]

60% Isopropanol

Incubation
5 minutes

Dehydrates the

cells before

staining.

[4][8]

Oil Red O

Staining Time
10 - 20 minutes

Optimal time for

dye to partition

into lipid

droplets.

[4][8]

Quantification

Elution Solvent
100%

Isopropanol

Efficiently

dissolves the Oil

Red O dye.

[5]

Elution Time 10 minutes
With gentle

shaking.
[5]

Absorbance

Wavelength

490 - 520 nm Maximum

absorbance peak

[4][5]
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for eluted Oil

Red O.
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Figure 1. Experimental Workflow for Oil Red O Staining
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Caption: Figure 1. A flowchart illustrating the key steps in the Oil Red O staining protocol for

cultured cells, from initial cell preparation to final analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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